molecular formula C11H13ClN4O B12152493 5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one

Katalognummer: B12152493
Molekulargewicht: 252.70 g/mol
InChI-Schlüssel: QMIQIBBWRZLIPY-MLPAPPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidenehydrazinyl group and a chlorodiazinanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with benzaldehyde under acidic conditions to form the desired compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorodiazinanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted diazinanone derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylidenehydrazinyl group allows for versatile chemical modifications, while the chlorodiazinanone moiety provides a site for nucleophilic substitution reactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H13ClN4O

Molekulargewicht

252.70 g/mol

IUPAC-Name

5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one

InChI

InChI=1S/C11H13ClN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-6,9-10,14-15H,7H2,(H,16,17)/b13-6-

InChI-Schlüssel

QMIQIBBWRZLIPY-MLPAPPSSSA-N

Isomerische SMILES

C1C(C(C(=O)NN1)Cl)N/N=C\C2=CC=CC=C2

Kanonische SMILES

C1C(C(C(=O)NN1)Cl)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.